molecular formula C8H9ClFN B2536812 1-(2-Chloro-4-fluorophenyl)ethan-1-amine CAS No. 1098070-11-1

1-(2-Chloro-4-fluorophenyl)ethan-1-amine

Cat. No.: B2536812
CAS No.: 1098070-11-1
M. Wt: 173.62
InChI Key: JTMGFESJCXOUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phenyl derivatives .

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethan-1-amine, also known as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 2-chloro-4-fluorophenyl moiety attached to an ethanamine backbone. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological activity. The amine group allows for protonation and deprotonation reactions, which are crucial for its interaction with biological systems.

The exact mechanism of action for this compound is not fully elucidated, but it is known to interact with various molecular targets, including enzymes such as cytochrome P450. This interaction can modulate drug metabolism and influence pharmacokinetic profiles. Additionally, the compound has shown potential in inhibiting specific enzymes involved in neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways, which are critical in mood regulation .

Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound often exhibit antidepressant or anxiolytic properties. This is attributed to their ability to modulate monoamine levels in the brain. The unique substitution pattern of this compound may confer specific receptor affinities that enhance its therapeutic efficacy .

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes. For instance, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated effective inhibition rates, with IC50 values indicating significant potency compared to standard inhibitors like kojic acid .

Table 1: Inhibition Potency of this compound Compared to Standard Inhibitors

CompoundIC50 (µM)
This compound0.19 - 1.72
Kojic Acid17.76 ± 0.18

Antimicrobial Activity

In addition to neuropharmacological effects, the compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuropharmacological Study : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of the compound revealed that it could effectively decrease tyrosinase activity in vitro, indicating its potential use in skin whitening formulations.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGFESJCXOUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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